![molecular formula C10H15BrF2N2O B2888802 4-bromo-5-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole CAS No. 1856089-33-2](/img/structure/B2888802.png)
4-bromo-5-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
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Overview
Description
4-bromo-5-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of bromine, butoxymethyl, and difluoroethyl substituents, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the bromine substituent: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the butoxymethyl group: This step may involve the reaction of the pyrazole with butoxymethyl chloride in the presence of a base.
Incorporation of the difluoroethyl group: This can be achieved through nucleophilic substitution reactions using difluoroethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as a building block in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-5-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, butoxymethyl, and difluoroethyl groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Lacks the butoxymethyl and difluoroethyl groups.
5-(butoxymethyl)-1H-pyrazole: Lacks the bromine and difluoroethyl groups.
1-(2,2-difluoroethyl)-1H-pyrazole: Lacks the bromine and butoxymethyl groups.
Uniqueness
4-bromo-5-(butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is unique due to the combination of bromine, butoxymethyl, and difluoroethyl substituents, which may impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-bromo-5-(butoxymethyl)-1-(2,2-difluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrF2N2O/c1-2-3-4-16-7-9-8(11)5-14-15(9)6-10(12)13/h5,10H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVWRYFORZZFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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